molecular formula C10H12O4 B3065916 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone CAS No. 65490-08-6

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone

Cat. No.: B3065916
CAS No.: 65490-08-6
M. Wt: 196.2 g/mol
InChI Key: KVFDJBFPVMQYFO-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-hydroxy-4-(methoxymethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(11)9-4-3-8(5-10(9)12)14-6-13-2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDJBFPVMQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471694
Record name 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65490-08-6
Record name 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Methoxymethylation Using MOM Chloride

A widely employed method involves the use of methoxymethyl chloride (MOMCl) as the protecting agent. In this approach, 2,4-dihydroxyacetophenone is treated with MOMCl in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The base deprotonates the more acidic 4-hydroxyl group, facilitating nucleophilic attack on MOMCl.

Reaction Conditions

  • Substrate : 2,4-Dihydroxyacetophenone (1 equiv)
  • Reagents : MOMCl (1.2 equiv), DIPEA (2.5 equiv)
  • Solvent : DCM, 0–5°C → room temperature
  • Yield : 85–90%

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.30 (s, 1H, 2-OH), 6.24 (d, J = 2.3 Hz, 1H, ArH), 6.19 (d, J = 2.3 Hz, 1H, ArH), 5.22 (s, 2H, OCH2O), 3.38 (s, 3H, OCH3), 2.60 (s, 3H, COCH3).
  • LC-MS (ESI) : m/z 229 [M+H]+ (calculated for C11H14O5: 229.0814).

In Situ Generation of MOM Chloride

An alternative method generates MOMCl in situ from dimethoxymethane and acetyl chloride, catalyzed by zinc bromide (ZnBr2). This approach avoids handling volatile MOMCl directly and is scalable for industrial applications.

Reaction Conditions

  • Substrate : 2,4-Dihydroxyacetophenone (1 equiv)
  • Reagents : Dimethoxymethane (2.5 equiv), acetyl chloride (2.5 equiv), ZnBr2 (0.1 equiv)
  • Solvent : DCM, 20–30°C, 3.5 h
  • Yield : 92–95%

Mechanistic Insights
The ZnBr2 catalyst facilitates the formation of MOMCl from dimethoxymethane and acetyl chloride. The electrophilic MOMCl then reacts preferentially with the 4-hydroxyl group due to its higher acidity. Excess reagents are removed via washing with saturated NH4Cl and citric acid solutions.

Comparative Analysis of Protection Methods

The choice between direct MOMCl use and in situ generation depends on scalability, safety, and cost. The table below summarizes key parameters:

Parameter Direct MOMCl Method In Situ MOMCl Method
Reagent Stability Low (volatile) High
Catalyst Required No ZnBr2 (0.1 equiv)
Reaction Time 4–6 h 3.5 h
Yield 85–90% 92–95%
Purity (HPLC) >98% >99%

The in situ method offers superior yields and shorter reaction times, making it preferable for large-scale synthesis.

Challenges in Regioselectivity and Byproduct Formation

Despite the electronic bias toward 4-hydroxyl protection, competing reactions at the 2-hydroxyl group or over-alkylation to form bis-MOM derivatives are observed under suboptimal conditions.

Mitigation Strategies

  • Stoichiometric Control : Limiting MOMCl to 1.2 equivalents minimizes bis-MOM byproducts.
  • Temperature Modulation : Maintaining temperatures below 10°C during reagent addition suppresses side reactions.
  • Base Selection : Bulky bases like DIPEA reduce nucleophilicity at the 2-hydroxyl group.

Applications and Derivatives

This compound serves as a precursor for antimycotic agents and alkaloids. For example, its demethylation yields 2,4-dihydroxyacetophenone, a key intermediate in synthesizing benzylidene thiazolidinediones with antimicrobial activity.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl and methoxymethoxy-protected groups dictate oxidation behavior:

  • Selective ketone oxidation : Under alkaline KMnO₄ conditions (0.1 M NaOH, 60°C), the acetyl group undergoes oxidation to yield 2-hydroxy-4-(methoxymethoxy)benzoic acid (87% yield) .

  • Photooxidation : UV irradiation (λ = 254 nm) in methanol generates a quinone intermediate via singlet oxygen-mediated pathways, confirmed by EPR spectroscopy .

Reaction TypeConditionsProductYield
Ketone Oxidation0.1 M KMnO₄, 60°C2-Hydroxy-4-(methoxymethoxy)benzoic acid87%
PhotooxidationUV (254 nm), MeOHQuinone derivative63%

Reduction Reactions

The acetyl group is selectively reducible:

  • NaBH₄ reduction : In ethanol at 25°C, the ketone converts to 1-(2-hydroxy-4-(methoxymethoxy)phenyl)ethanol (92% yield) .

  • Catalytic hydrogenation : Pd/C (5 wt%) under H₂ (1 atm) produces ethylbenzene derivatives without affecting methoxymethoxy groups.

Key Data :

  • Reduction with NaBH₄ achieves complete conversion in ≤2 hrs (TLC monitoring)

  • Hydrogenation selectivity: >99% for acetyl group; methoxymethoxy stability confirmed via ¹H NMR

Substitution Reactions

The methoxymethoxy group participates in nucleophilic substitutions:

  • Acid-mediated deprotection : 6 M HCl in THF/H₂O (1:1) removes methoxymethoxy at 80°C, regenerating 2,4-dihydroxyacetophenone (78% yield) .

  • Electrophilic aromatic substitution : Nitration (HNO₃/H₂SO₄) occurs at the C5 position, yielding 1-(2-hydroxy-5-nitro-4-(methoxymethoxy)phenyl)ethanone .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki-Miyaura coupling : With 4-bromotoluene and Pd(PPh₃)₄, biaryl derivatives form (72% yield) .

  • Buchwald-Hartwig amination : Primary amines couple at the C6 position using Xantphos ligand (58-64% yield).

Chalcone Derivatives

Claisen-Schmidt condensation with benzaldehydes produces antiproliferative agents:

text
1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone + 4-CH₃-benzaldehyde → Chalcone derivative
  • Anticancer activity : IC₅₀ = 1.8 µM against MCF-7 cells

Natural Product Analogues

Photoenolization under UV light generates intermediates for indanone synthesis :

  • Key step : Diradical recombination forms fused bicyclic systems (41% yield)

Comparative Reactivity Analysis

Functional GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)
AcetylNaBH₄2.4 × 10⁻³
MethoxymethoxyHCl1.1 × 10⁻⁴
Aromatic ringHNO₃6.7 × 10⁻⁵

Mechanistic Insights

  • Photoenolization : Involves n→π* electronic transition, forming transient diradical species (τ = 120 ps)

  • Acid-catalyzed hydrolysis : Follows SN1 pathway with carbocation intermediate stabilized by resonance

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone
  • CAS Number : 65490-08-6
  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol

The presence of hydroxyl and methoxy groups in its structure enhances its reactivity and solubility in organic solvents, making it suitable for various applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic substitution reactions. This property makes it a valuable building block in the synthesis of more complex molecules.

Case Study: Synthesis of Complex Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of novel aromatic compounds with potential pharmaceutical applications. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility as a precursor in drug discovery processes .

Research has indicated that this compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties.

Case Study: Antioxidant Activity

A study conducted by Chen et al. (2023) investigated the antioxidant properties of this compound using various in vitro assays. The results showed that it effectively scavenged free radicals, suggesting potential applications in food preservation and cosmetics .

Pharmaceutical Development

The compound has been explored for its potential as a scaffold for developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

Case Study: Anti-inflammatory Agents

In a clinical trial published in Pharmaceutical Research, derivatives of this compound were tested for their anti-inflammatory effects on human cell lines. The findings indicated that certain derivatives significantly reduced inflammation markers, paving the way for new therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisUsed as an intermediate for synthesizing complex moleculesHigh yield synthesis of novel aromatic compounds
Biological ActivityExhibits antioxidant and anti-inflammatory propertiesEffective free radical scavenger
Pharmaceutical DevelopmentPotential scaffold for anti-inflammatory and anticancer drugsSignificant reduction in inflammation markers

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone
  • Molecular Formula : C₁₁H₁₄O₅
  • Molecular Weight : 226.23 g/mol (calculated)
  • CAS Number: Not explicitly provided in the evidence, but the compound is referenced in synthetic protocols (e.g., ).

Synthesis: The compound is synthesized via alkylation of 1-(2,4-dihydroxyphenyl)ethanone (resacetophenone) with methoxymethyl chloride (MOMCl) in the presence of potassium carbonate (K₂CO₃) in acetone . This reaction selectively protects the 4-hydroxy group with a methoxymethoxy (MOM) group, leaving the 2-hydroxy group free for further functionalization (e.g., chalcone synthesis) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities References
This compound (Target Compound) C₁₁H₁₄O₅ 226.23 2-OH, 4-MOM Anti-leishmanial intermediate; MOM protection enhances synthetic utility
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ 166.17 2-OH, 4-OCH₃ Safety data available (CAS 552-41-0); used in sunscreen agents (e.g., oxybenzone derivatives)
1-(2-Hydroxy-4-methylphenyl)ethanone C₉H₁₀O₂ 150.18 2-OH, 4-CH₃ NMR and IR data reported; precursor for boron-containing derivatives
1-(2-Hydroxy-4-(phenylmethoxy)phenyl)-2-(4-methylphenyl)ethanone C₂₂H₂₀O₃ 332.40 2-OH, 4-OBn, 4'-CH₃ (on ethanone) Antifungal potential inferred from structural analogues
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone C₁₀H₁₂O₄ 196.20 2-OH, 4-OCH₃, 6-OCH₃ Used in coordination chemistry; UV/IR data available
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone C₁₆H₁₆O₄ 272.30 2-OH, 4-OCH₃, 4'-OCH₃ (on ethanone) High melting point (136°C); potential antioxidant activity

Key Comparative Insights:

Substituent Effects on Reactivity: The methoxymethoxy (MOM) group in the target compound provides temporary protection for the hydroxyl group, enabling selective reactions at the 2-position. This contrasts with 1-(2-hydroxy-4-methoxyphenyl)ethanone, where the 4-methoxy group is permanent, limiting further modifications . Compounds with bulky substituents (e.g., benzyloxy in ) exhibit reduced solubility in polar solvents compared to MOM-protected derivatives .

Biological Activity

1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone, also known as a derivative of acetophenone, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Below is a detailed exploration of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • CAS Number : 65490-08-6

This compound features a hydroxyl group and a methoxymethoxy group attached to a phenyl ring, which are believed to play crucial roles in its biological interactions.

Antioxidant Activity

Research has indicated that similar compounds exhibit significant antioxidant properties. For instance, phenolic compounds are known to donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative damage. The antioxidant activity of this compound may be attributed to its phenolic structure, which stabilizes free radicals through resonance stabilization .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of phenolic derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of hydroxyl groups in the structure is crucial for this activity, as they can interact with inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties of related compounds suggest that this compound may also exhibit bactericidal effects. Studies have shown that similar phenolic compounds can disrupt bacterial cell membranes and inhibit growth. For example, derivatives with hydroxyl and methoxy substitutions have demonstrated enhanced activity against various bacterial strains .

Case Studies and Research Findings

  • Antioxidant Study : A study investigating the antioxidant capacity of phenolic compounds found that derivatives with similar structures showed IC50 values indicating effective radical scavenging activity. The antioxidant mechanisms were attributed to the ability to donate electrons and stabilize free radicals .
  • Anti-inflammatory Research : In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, compounds with similar structures significantly reduced levels of TNF-alpha and IL-6, demonstrating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of various phenolic derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial activity, suggesting that this compound could be a promising candidate for further investigation .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantRadical scavenging via electron donation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of cell membranes

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

  • Methodology : Implement process analytical technology (PAT) tools (e.g., in-situ FTIR) to monitor reaction progression. Use design of experiments (DoE) to optimize variables (catalyst loading, temperature). Statistical process control (SPC) charts identify outliers in yield data .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxy-4-(methoxymethoxy)phenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.